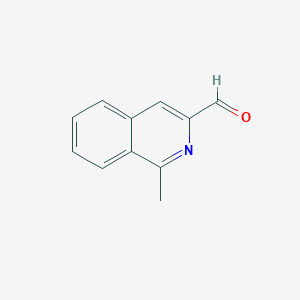

1-Methylisoquinoline-3-carbaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methylisoquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-11-5-3-2-4-9(11)6-10(7-13)12-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBZZTHJHMDSKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=CC=C12)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methylisoquinoline 3 Carbaldehyde

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers powerful tools for the construction of the isoquinoline (B145761) framework. Among these, rhodium(III)-catalyzed reactions have emerged as a prominent strategy.

Rhodium(III)-Catalyzed C-H Activation/Cyclization Strategies from Oximes

A sophisticated and efficient method for assembling the isoquinoline core involves the rhodium(III)-catalyzed C-H activation and cyclization of aromatic oximes with unsaturated partners like alkenes or alkynes. rsc.orgresearchgate.net This approach is characterized by its high degree of regioselectivity and functional group tolerance. rsc.org

The general mechanism commences with the chelation-assisted C-H activation of an aryl oxime by the rhodium(III) catalyst. This is followed by the insertion of an alkyne or alkene and subsequent reductive elimination to forge the heterocyclic ring. The N-O bond of the oxime often acts as an internal oxidant, which is crucial for maintaining the catalytic cycle. nih.gov

In the context of synthesizing 1-Methylisoquinoline-3-carbaldehyde, a plausible route would involve the reaction of a suitably substituted acetophenone (B1666503) oxime with an appropriate acetylene (B1199291) derivative that would ultimately provide the 3-carbaldehyde group. The reaction would proceed via a [4+2] annulation, where the oxime provides the C-N-C fragment and the alkyne partner delivers the remaining carbon atoms of the pyridine (B92270) ring of the isoquinoline. The regioselectivity of the alkyne insertion is a critical factor in ensuring the formation of the desired 3-substituted isomer.

| Catalyst System | Starting Materials | Key Features | Reference |

| [Cp*RhCl₂]₂/NaOAc | Aryl ketone O-acyloximes and internal alkynes | Redox-neutral, N-O bond as internal oxidant | nih.gov |

| Rh(III) catalyst | Oximes and alkenes | Mild reaction conditions, easily accessible starting materials | rsc.org |

| Rh(III) catalyst | Hydrazones and alkynes | C-C and C-N bond formation with N-N bond cleavage | acs.org |

Selective Oxidation Pathways

The direct oxidation of a methyl group or other functionalities on a pre-existing 1-methylisoquinoline (B155361) ring presents another potential synthetic avenue.

Conversion of 1-Methylisoquinolines to Aldehydes

While direct, selective oxidation of a methyl group at the 3-position of an isoquinoline to an aldehyde is challenging, several general methods for the formation of aldehydes from other functional groups could be adapted. For instance, if a 1-methyl-3-(hydroxymethyl)isoquinoline could be synthesized, it could be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents.

Alternatively, the conversion of a 1-methylisoquinoline-3-carboxylic acid or its ester derivative to the aldehyde is a feasible strategy. This can be achieved through a partial reduction using hydride reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol. libretexts.org

Multi-Step Synthetic Sequences and Precursor Functionalization

Building the target molecule through a series of sequential reactions, often involving the functionalization of a pre-formed isoquinoline or a precursor, is a common and versatile strategy in organic synthesis.

Synthesis from Related Isoquinoline Precursors

The synthesis of this compound can be envisioned starting from a more readily available isoquinoline derivative. nih.gov For example, a 1-methylisoquinoline could be subjected to an electrophilic substitution reaction, although directing this to the 3-position with high selectivity can be difficult.

A more controlled approach would involve the construction of the isoquinoline ring with the desired substitution pattern already in place. The Pomeranz-Fritsch reaction or the Bischler-Napieralski cyclization are classical methods that could be adapted by using appropriately substituted starting materials to introduce the methyl group at the 1-position and a precursor to the carbaldehyde group at the 3-position. rsc.org For instance, the synthesis of 1,2-dihydroisoquinoline-3-carbaldehydes has been reported through the formylation of N-(2,2-diethoxyethyl)benzylamines followed by acid-catalyzed cyclization, which could potentially be aromatized to the target compound. rsc.org

Another modern approach involves the metalation of an o-tolualdehyde derivative followed by reaction with a nitrile, which can lead to highly substituted isoquinolines. harvard.edu This method offers significant flexibility in introducing various substituents onto the isoquinoline core.

| Synthetic Strategy | Advantages | Disadvantages | Key Considerations |

| Rh(III)-Catalyzed C-H Activation | High atom economy, often single step, good functional group tolerance. rsc.orgresearchgate.net | Requires specific catalyst systems, regioselectivity can be a challenge depending on the substrates. | The choice of directing group and coupling partner is crucial for regiochemical control. rsc.orgacs.org |

| Selective Oxidation | Potentially a short final step in a longer synthesis. | Direct oxidation of a methyl group can be unselective; may require multiple steps to install a suitable precursor functional group. | The choice of oxidizing or reducing agent is critical to avoid side reactions. libretexts.org |

| Multi-Step Synthesis from Precursors | High degree of control over substitution pattern, builds on well-established classical reactions. rsc.orgharvard.edu | Can involve lengthy reaction sequences, potentially leading to lower overall yields. | The design of the starting materials is key to the success of the synthesis. rsc.orgharvard.edu |

Elucidation of Reactivity and Mechanistic Pathways of 1 Methylisoquinoline 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group at the C3 position of 1-methylisoquinoline-3-carbaldehyde is a primary site for a variety of chemical transformations, including condensation, oxidation, and reduction reactions.

Condensation reactions, such as the Knoevenagel wikipedia.orgpurechemistry.orgnumberanalytics.com and Wittig reactions organic-chemistry.orgmasterorganicchemistry.comudel.eduwikipedia.org, provide powerful methods for carbon-carbon bond formation. In a typical Knoevenagel condensation, the aldehyde reacts with a compound containing an active methylene (B1212753) group, catalyzed by a weak base, to yield an α,β-unsaturated product. wikipedia.orgpurechemistry.orgnumberanalytics.com The Wittig reaction, on the other hand, involves the reaction of the aldehyde with a phosphorus ylide to produce an alkene, offering a route to various vinyl-substituted isoquinolines. organic-chemistry.orgmasterorganicchemistry.comudel.eduwikipedia.org

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methylisoquinoline-3-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, with common laboratory reagents including chromium-based oxidants like Jones reagent (CrO₃ in sulfuric acid) or milder options such as Tollens' reagent, which consists of silver(I) ions in ammonia. organic-chemistry.orglibretexts.orglibretexts.orgyoutube.com The latter is often used as a qualitative test for aldehydes.

Conversely, the aldehyde group can be reduced to a primary alcohol, (1-methylisoquinolin-3-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.orgorganic-chemistry.org These reagents deliver a hydride ion to the carbonyl carbon, which upon workup yields the alcohol.

| Reaction Type | Reagents and Conditions | Product |

| Knoevenagel Condensation | Active methylene compound, weak base (e.g., piperidine) | α,β-Unsaturated isoquinoline (B145761) derivative |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHR) | Vinyl-substituted isoquinoline |

| Oxidation | Jones reagent (CrO₃, H₂SO₄), Tollens' reagent (Ag(NH₃)₂⁺) | 1-Methylisoquinoline-3-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (1-Methylisoquinolin-3-yl)methanol |

Reactivity of the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring of this compound is a nucleophilic center and can participate in several characteristic reactions, most notably N-alkylation (quaternization) and N-oxidation.

Quaternization involves the reaction of the isoquinoline nitrogen with an alkyl halide, leading to the formation of a quaternary isoquinolinium salt. nih.govgoogle.com This reaction enhances the electron-withdrawing nature of the heterocyclic ring system. For instance, treatment with an alkyl halide such as methyl iodide would yield the N-methyl-1-methylisoquinolinium-3-carbaldehyde iodide.

N-oxidation of the isoquinoline nitrogen leads to the formation of the corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting this compound N-oxide exhibits altered reactivity compared to the parent molecule, which can be synthetically useful. researchgate.netnih.gov

| Reaction Type | Reagent | Product |

| N-Alkylation (Quaternization) | Alkyl halide (e.g., CH₃I) | N-Alkyl-1-methylisoquinolinium-3-carbaldehyde salt |

| N-Oxidation | Hydrogen peroxide or peroxy acid | This compound N-oxide |

Functionalization at the Methyl Group and Aromatic Core

The methyl group at the C1 position and the fused benzene (B151609) ring of the isoquinoline core offer further opportunities for functionalization.

The protons of the C1-methyl group are acidic due to the electron-withdrawing nature of the adjacent imine-like nitrogen. This allows for deprotonation with a strong base, such as butyllithium, to form a nucleophilic carbanion. This intermediate can then react with various electrophiles, enabling the elaboration of the methyl group. thieme-connect.de For example, reaction with an alkyl halide would lead to chain extension, while reaction with a carbonyl compound would introduce a hydroxyalkyl substituent.

The aromatic core of the isoquinoline ring system can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In isoquinoline itself, electrophilic substitution generally occurs at the C5 and C8 positions of the benzene ring. youtube.comlibretexts.orgmasterorganicchemistry.com The presence of the methyl and aldehyde groups on the pyridine (B92270) ring of this compound would influence the regioselectivity of such reactions.

| Position | Reaction Type | Reagents and Conditions | Product |

| C1-Methyl Group | Deprotonation and Alkylation | 1. Strong base (e.g., BuLi) 2. Electrophile (e.g., R-X) | 1-(Alkyl)isoquinoline-3-carbaldehyde derivative |

| Aromatic Core | Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂), Lewis acid catalyst | Substituted this compound |

Cascade and Annulation Reactions Facilitated by this compound

The diverse reactivity of this compound makes it a valuable substrate for cascade and annulation reactions, which allow for the rapid construction of complex polycyclic systems in a single synthetic operation.

One notable example of an annulation reaction is the Pictet-Spengler reaction. name-reaction.comwikipedia.orgnih.govdepaul.eduyoutube.com In a variation of this reaction, the aldehyde functionality of this compound could react with a β-arylethylamine. The initial condensation would form an imine, which could then undergo an intramolecular electrophilic attack on the aromatic ring of the β-arylethylamine to form a new six-membered ring, leading to a tetracyclic product.

Cascade reactions initiated by transformations of the aldehyde group are also conceivable. For instance, an initial Knoevenagel condensation could be followed by an intramolecular cyclization, leading to the formation of fused heterocyclic systems. The specific nature of the cascade would depend on the choice of reactants and reaction conditions. nih.govrsc.orgresearchgate.netresearchgate.netrsc.org

| Reaction Name | Reactant(s) | Key Transformation | Product Type |

| Pictet-Spengler Reaction | β-Arylethylamine | Imine formation followed by intramolecular cyclization | Tetracyclic fused isoquinoline |

| Cascade Reaction | Dienophile/Dinucleophile | Initial condensation followed by intramolecular cyclization(s) | Fused heterocyclic systems |

1 Methylisoquinoline 3 Carbaldehyde As a Pivotal Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The unique structural arrangement of 1-Methylisoquinoline-3-carbaldehyde, featuring a reactive aldehyde at the C3 position and a methyl group at the C1 position of the isoquinoline (B145761) nucleus, makes it an ideal precursor for the synthesis of a variety of intricate heterocyclic systems. The aldehyde group provides a key electrophilic site for condensation and cyclization reactions, while the isoquinoline framework serves as a rigid scaffold upon which further complexity can be built.

Formation of Imidazo[5,1-a]isoquinolines

While direct, documented examples of the synthesis of imidazo[5,1-a]isoquinolines commencing specifically from this compound are not prevalent in readily available literature, the established reactivity of related isoquinoline aldehydes suggests a plausible and efficient pathway. The general strategy for constructing the imidazo[5,1-a]isoquinoline core often involves the condensation of an isoquinoline derivative bearing a suitable functional group at the 3-position with an amino acid or its equivalent.

In a hypothetical yet chemically sound approach, this compound could react with an α-amino acid ester in a Pictet-Spengler-type reaction. The initial condensation would form a Schiff base, which could then undergo an intramolecular cyclization, driven by the nucleophilicity of the isoquinoline nitrogen, to furnish the desired tricyclic imidazo[5,1-a]isoquinoline scaffold. The methyl group at the 1-position would remain as a key substituent on the final heterocyclic product.

A similar, well-documented synthesis of benzo arkat-usa.orgnih.govimidazo[2,1-a]isoquinolines utilizes o-phenylenediamines and o-cyanobenzaldehydes in a one-pot protocol, highlighting the utility of aldehyde precursors in building such fused systems. nih.gov This further supports the potential of this compound as a valuable synthon for analogous transformations.

Development of Fused Polycyclic Systems

The aldehyde functionality of this compound is a versatile handle for engaging in a variety of cycloaddition and multicomponent reactions to construct fused polycyclic systems. beilstein-journals.orgnih.govrsc.orgtcichemicals.comorganic-chemistry.org These reactions allow for the rapid assembly of complex molecular frameworks from simple starting materials.

For instance, this compound can participate as a key component in multicomponent reactions, such as the Ugi or Passerini reactions. organic-chemistry.org These reactions, which bring together three or four reactants in a single step, can be employed to introduce significant molecular diversity and build elaborate structures appended to the isoquinoline core.

Furthermore, the aldehyde can be transformed into a variety of other functional groups, such as alkenes, alkynes, or dienes, which can then undergo intramolecular or intermolecular cycloaddition reactions. For example, a Wittig reaction on this compound could generate a vinylisoquinoline derivative, a substrate primed for Diels-Alder reactions to construct six-membered rings fused to the isoquinoline system.

Utility in Target-Oriented Synthesis

While specific examples of the total synthesis of complex natural products that explicitly utilize this compound as a starting material are not extensively reported, its structural motifs are present in numerous biologically active alkaloids. The strategic importance of the C3-aldehyde as a synthetic handle suggests its potential as a key intermediate in the retrosynthetic analysis of such targets.

The Pictet-Spengler reaction, a cornerstone in alkaloid synthesis, traditionally involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. arkat-usa.orgnih.govname-reaction.comwikipedia.orgjk-sci.com In a modified approach, a pre-formed isoquinoline aldehyde like this compound could be envisioned to react with suitable nucleophiles to build upon the existing heterocyclic core, leading to the assembly of more complex alkaloid skeletons.

For example, the synthesis of quinoline-carbaldehyde derivatives has been explored for the development of novel inhibitors for leishmanial methionine aminopeptidase 1, demonstrating the utility of such aldehyde-containing heterocycles in medicinal chemistry and target-oriented synthesis. nih.gov

Application in Diversification and Library Generation

The generation of chemical libraries containing diverse molecular scaffolds is a fundamental strategy in modern drug discovery. imperial.ac.uknih.gov this compound is an excellent starting point for diversity-oriented synthesis due to the versatile reactivity of its aldehyde group.

Through various chemical transformations, the aldehyde can be converted into a wide array of functional groups and appended with different molecular fragments, leading to a library of compounds with diverse physicochemical properties. For instance, reductive amination of the aldehyde with a collection of primary and secondary amines can rapidly generate a library of amino-substituted 1-methylisoquinolines. Similarly, Wittig-type reactions with a diverse set of phosphonium ylides can produce a library of alkene derivatives.

Patents have described the generation of isoquinoline-based combinatorial libraries for the discovery of new therapeutic agents. google.comgoogle.com These libraries often leverage the reactivity of functional groups on the isoquinoline core to introduce diversity. The aldehyde functionality of this compound is ideally suited for such solid-phase or solution-phase combinatorial syntheses.

Investigations into the Research Oriented Biological Context of 1 Methylisoquinoline 3 Carbaldehyde and Its Derivatives

Role as Synthetic Intermediates for Bioactive Compounds

1-Methylisoquinoline-3-carbaldehyde serves as a valuable starting material for the synthesis of more complex molecules with potential biological activities. The carbaldehyde group is particularly reactive and amenable to a variety of chemical transformations, allowing for the construction of diverse derivatives.

One key application is in the synthesis of thiosemicarbazones. For instance, various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their antineoplastic activity. researchgate.net This involves the condensation of the aldehyde with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. researchgate.net This approach highlights how the carbaldehyde functionality is a crucial anchor for introducing new pharmacophores.

Furthermore, the isoquinoline (B145761) core itself can be synthesized through various modern organic chemistry methods. For example, palladium-catalyzed tandem allylation and intramolecular amination reactions of benzylamine (B48309) with allyl acetate (B1210297) can afford an isoquinoline scaffold, which can be further modified. nih.gov The aldehyde group can also be involved in multicomponent reactions, such as the synthesis of coumarin-based pyrrolo[2,1-a]isoquinoline (B1256269) carbaldehydes. nih.gov These synthetic strategies underscore the versatility of the isoquinoline carbaldehyde framework in generating a library of compounds for biological screening.

The aldehyde functionality is a key feature in the synthesis of various heterocyclic systems. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) is a precursor for 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde and 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde, which can be further reacted to form hydrazones and acylhydrazones with potential cytotoxic properties. mdpi.com Similarly, 1H-Indole-3-carboxaldehyde and its derivatives are crucial intermediates for preparing biologically active compounds and indole (B1671886) alkaloids, as the carbonyl group readily undergoes C-C and C-N coupling reactions. researchgate.net

Table 1: Synthetic Applications of Isoquinoline and Quinoline (B57606) Carbaldehydes

| Starting Material | Reagents/Conditions | Product Type | Potential Application |

| Substituted isoquinoline-1-carboxaldehydes | Thiosemicarbazide | Thiosemicarbazones | Antineoplastic |

| Benzylamine and allyl acetate | Palladium catalyst | Isoquinoline scaffold | General bioactive compounds |

| Isoquinoline, 2-bromoacetophenone, aldehyde | Multicomponent reaction | Pyrrolo[2,1-a]isoquinoline carbaldehyde | Bioactive heterocyclic systems |

| 2-Chloroquinoline-3-carbaldehyde | 1,2,4-triazole or benzotriazole (B28993) | Triazolyl/benzotriazolyl quinoline carbaldehydes | Cytotoxic agents |

| 1H-Indole-3-carboxaldehyde | Aryl amines | Schiff bases | Antimicrobial |

Exploration of Enzyme Modulatory Activities in In Vitro Research

The isoquinoline scaffold is a recognized pharmacophore that can interact with various enzymes, and derivatives of this compound are investigated for their potential as enzyme modulators. The specific substitutions on the isoquinoline ring play a crucial role in determining the potency and selectivity of these interactions.

Research has shown that quinoline-based scaffolds can act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), two enzymes essential for bacterial survival. rsc.org Molecular docking studies are often employed to predict the binding affinities of these compounds to the active sites of their target enzymes. rsc.org

In the context of cancer research, certain aminoquinazoline scaffolds have been developed as potential multitarget anticancer agents by inhibiting enzymes like EGFR and CDK2. nih.gov While not directly involving this compound, this research highlights a common strategy where heterocyclic aldehydes are functionalized to create potent enzyme inhibitors. For example, a synthesized compound, 5e, demonstrated significant inhibitory activity against EGFR and CDK2. nih.gov

The exploration of enzyme inhibition extends to other areas as well. For instance, some isoquinoline alkaloids have been reported to possess acetylcholinesterase inhibitory activity, which is relevant for the management of Alzheimer's disease. nih.gov The diverse enzyme inhibitory actions of isoquinoline derivatives underscore the importance of this scaffold in drug discovery. nih.gov

Table 2: Enzyme Modulatory Research on Related Scaffolds

| Compound Scaffold | Target Enzyme(s) | Research Context | Finding |

| Quinoline-based scaffolds | DNA gyrase, DHFR | Antimicrobial | Dual inhibition |

| Aminoquinazoline scaffolds | EGFR, CDK2 | Anticancer | Potent inhibition by specific derivatives |

| Isoquinoline alkaloids | Acetylcholinesterase | Neurodegenerative disease | Inhibitory activity reported |

Design of Research Probes for Biological Systems

The aldehyde functionality, such as that in this compound, can be a key component in the design of fluorescent probes for imaging biological molecules and processes. These probes are designed to undergo a chemical reaction with a specific analyte, leading to a change in their fluorescence properties.

Formaldehyde (B43269) (FA) is an important endogenous molecule involved in various biological processes, and fluorescent probes have been developed for its detection in living systems. escholarship.orgresearchgate.net These probes often utilize reactivity-based sensing, where the probe's chemical structure is designed to react specifically with formaldehyde. researchgate.net While not directly using the this compound scaffold, the principles of using an aldehyde-reactive moiety are relevant. For example, some probes for formaldehyde are based on formimine or aminal formation. escholarship.org

The development of such probes allows for the spatiotemporal visualization of analytes within cells and tissues, providing valuable insights into their physiological and pathological roles. escholarship.orgresearchgate.net The high electrophilicity of aldehydes makes them suitable for reacting with biological nucleophiles, a property that can be harnessed in probe design. escholarship.org The versatility of the isoquinoline scaffold in terms of its photophysical properties could potentially be combined with the reactive aldehyde to create novel research probes.

Overview of Antimicrobial and Antiproliferative Research on Related Scaffolds

The isoquinoline and quinoline scaffolds are well-established frameworks in the discovery of antimicrobial and antiproliferative agents. rsc.orgnih.govmdpi.comresearchgate.net The derivatization of these core structures is a key strategy in the development of new therapeutic leads. nih.gov

Antimicrobial Research: Novel quinoline-based compounds have been synthesized and evaluated for their in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. rsc.org The design of these compounds often involves modifying the structural aspects of known antimicrobial agents, such as fluoroquinolones. rsc.org For example, attaching heterocyclic fragments with known antimicrobial potential, like pyrazole (B372694) or isoxazole, to the C-3 position of a quinoline scaffold has been explored. rsc.org The resulting compounds have shown promising activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. rsc.org

Antiproliferative Research: Derivatives of isoquinoline have demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.netmdpi.commdpi.com For instance, isoquinoline-1-carboxaldehyde thiosemicarbazones have been evaluated for their antineoplastic activity in mouse models of leukemia. researchgate.net Specifically, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone (9a) and its methylamino analogue (9b) showed significant activity against L1210 leukemia. researchgate.net

Furthermore, novel quinoline-3-carbaldehyde hydrazones bearing a benzotriazole moiety have exhibited pronounced cancer cell growth inhibitory effects, with IC50 values in the low micromolar range. mdpi.com In another study, a morpholinomethyl Mannich base derivative of a 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline scaffold was found to be cytotoxic to several tumor cell lines and also inhibited efflux pumps responsible for multidrug resistance. mdpi.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-Resolution NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum would be expected to provide key information. The aldehydic proton (-CHO) would appear as a singlet at a characteristic downfield chemical shift, typically in the δ 9-10 ppm region. The methyl group protons (-CH₃) at the C1 position would also produce a singlet, expected further upfield. The protons on the isoquinoline (B145761) ring system would present as a series of doublets, triplets, or multiplets in the aromatic region (approximately δ 7-9 ppm), with their specific chemical shifts and coupling constants (J values) revealing their precise positions and adjacencies.

Hypothetical Data Table for NMR Spectroscopy As no specific data is available in the literature, this table illustrates the expected format. | ¹H NMR | ¹³C NMR | | :--- | :--- | | Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm | Assignment | | Data not available | Data not available | CHO | Data not available | C=O | | Data not available | Data not available | Ar-H | Data not available | Ar-C | | Data not available | Data not available | CH₃ | Data not available | CH₃ |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-Methylisoquinoline-3-carbaldehyde, the most prominent and diagnostic absorption band would be the strong C=O (carbonyl) stretch of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. Other expected signals would include C-H stretching from the aromatic rings and the methyl group (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations from the isoquinoline core (in the 1400-1650 cm⁻¹ region).

Hypothetical Data Table for IR Spectroscopy This table illustrates the expected format for key vibrational modes.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| Data not available | Strong | C=O stretch (aldehyde) |

| Data not available | Medium-Weak | C-H stretch (aromatic) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a critical tool for determining the elemental formula of a compound with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, it can distinguish between compounds with the same nominal mass. For this compound (C₁₁H₉NO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) with the theoretically calculated mass. This technique provides unequivocal confirmation of the molecular formula.

Crystallographic Studies for Three-Dimensional Structure Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography could provide unambiguous proof of its structure. This powerful technique would determine the precise three-dimensional arrangement of atoms, yielding exact bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as π-stacking or hydrogen bonding. To date, no crystallographic data for this compound has been deposited in scientific structural databases.

Computational and Theoretical Approaches in the Study of 1 Methylisoquinoline 3 Carbaldehyde

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has become one of the most popular and versatile methods available in computational chemistry. DFT calculations could provide a wealth of information about 1-Methylisoquinoline-3-carbaldehyde, including:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electrons, dipole moment, and molecular electrostatic potential, which are crucial for understanding intermolecular interactions.

Energetics: Predicting the molecule's stability, heats of formation, and reaction energies.

Spectroscopic Properties: Simulating infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

A hypothetical table of DFT-calculated properties for this compound might look like this:

| Property | Calculated Value | Units |

| Ground State Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

This table is for illustrative purposes only, as no published DFT data for this specific molecule could be found.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal detailed information about the dynamic behavior of a system. For this compound, MD simulations could be used to:

Explore Conformational Space: Identify the different spatial arrangements (conformers) the molecule can adopt and their relative stabilities.

Analyze Intermolecular Interactions: Simulate how the molecule interacts with solvents or biological macromolecules, such as proteins or nucleic acids.

Predict Physical Properties: Estimate properties like diffusion coefficients and viscosity.

A representative data table from an MD simulation study could include:

| Simulation Parameter | Value |

| Simulation Time | Data not available |

| Temperature | Data not available |

| Pressure | Data not available |

| Predominant Conformer(s) | Data not available |

| RMSD of Backbone Atoms | Data not available |

This table is hypothetical due to the lack of specific MD simulation studies on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Chemical Space

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery and toxicology for predicting the activity of new chemical entities. Should a dataset of isoquinoline (B145761) derivatives with measured biological activity exist, a QSAR study could:

Identify Key Molecular Descriptors: Determine which physicochemical properties or structural features of the molecules are most important for their activity.

Predict the Activity of Untested Compounds: Use the model to estimate the biological activity of new, unsynthesized derivatives of this compound.

Guide Lead Optimization: Provide insights into how to modify the molecular structure to enhance desired activities or reduce toxicity.

A typical QSAR model is represented by a mathematical equation. For instance:

Biological Activity = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

No QSAR studies specifically including this compound were found in the literature.

In Silico Reaction Pathway Prediction and Mechanism Validation

In silico reaction pathway prediction tools and mechanism validation techniques use computational methods to explore possible chemical reactions and elucidate their underlying mechanisms. These approaches can:

Propose Synthetic Routes: Identify potential starting materials and reaction conditions for the synthesis of this compound.

Elucidate Reaction Mechanisms: Map out the transition states and intermediates of a chemical reaction, providing a detailed understanding of how it proceeds.

Predict Reaction Kinetics and Thermodynamics: Calculate activation energies and reaction enthalpies to predict the feasibility and rate of a reaction.

A summary of a computational reaction mechanism study could be presented as follows:

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products |

| Step 1 | Data not available | Data not available | Data not available |

| Step 2 | Data not available | Data not available | Data not available |

This table is a template, as no specific in silico reaction studies for this compound are available.

Concluding Perspectives and Future Research Directions

Innovations in Synthetic Methodologies

The synthesis of specifically substituted isoquinolines like 1-Methylisoquinoline-3-carbaldehyde has moved beyond traditional methods such as the Bischler-Napieralski or Pictet-Spengler reactions, which often require harsh conditions and have limited substrate scope. researchgate.netresearchgate.net Modern organic synthesis now offers a toolkit of more efficient and elegant strategies.

Recent years have seen a surge in the use of transition-metal-catalyzed reactions for constructing the isoquinoline (B145761) core. researchgate.netnumberanalytics.com Catalysts based on rhodium, iridium, ruthenium, and copper have enabled novel C-H activation and annulation strategies, allowing for the direct and regioselective synthesis of complex isoquinoline derivatives from simpler precursors like aryl ketoximes and alkynes. researchgate.net Furthermore, silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides provides another efficient route. organic-chemistry.org

Metal-free approaches are also gaining prominence, aligning with the principles of green chemistry. researchgate.net These can include peroxide-mediated oxidative cyclizations or acid-catalyzed alkylations that proceed through temporary dearomatization of the isoquinoline ring. researchgate.netacs.org The aldehyde functionality at the C-3 position is often installed in a separate step, for instance, through the mild oxidation of a corresponding primary alcohol. nih.gov

Table 1: Modern Synthetic Approaches to Isoquinoline Derivatives

| Methodology | Catalyst/Reagent | Key Features | Citations |

|---|---|---|---|

| C-H Activation/Annulation | Rh(III), Ru(II), Ir(III) | High efficiency, good functional group tolerance, oxidant-free options. | researchgate.net |

| Three-Component Reaction | Rh(III) or Cu(I) | One-pot synthesis, builds complexity rapidly. | researchgate.netorganic-chemistry.org |

| Cascade Cyclization | Peroxide-mediated | Metal-free, high atom economy. | researchgate.net |

| Cyclization of Benzyl Azides | Ag(I) | Mild conditions, good yields for substituted isoquinolines. | organic-chemistry.org |

Expanding the Scope of Reactivity and Derivatization

This compound is a versatile platform for chemical modification, owing to its multiple reactive sites. The isoquinoline ring itself is a weak base that can be protonated to form salts. youtube.com Electrophilic substitution reactions tend to occur on the benzene (B151609) ring, primarily at the C-5 and C-8 positions, while nucleophilic attack is favored at the C-1 position of the electron-deficient pyridine (B92270) ring. youtube.comgcwgandhinagar.com

The aldehyde group at C-3 is the most prominent functional handle for derivatization. It can undergo a wide array of classical carbonyl reactions to generate a diverse library of new molecules. These transformations include:

Oxidation to form 1-methylisoquinoline-3-carboxylic acid.

Reduction to yield (1-methylisoquinolin-3-yl)methanol.

Condensation with amines or hydrazines to produce imines, Schiff bases, or hydrazones.

Wittig-type reactions to introduce carbon-carbon double bonds.

Knoevenagel condensation with active methylene (B1212753) compounds.

These derivatives serve as intermediates for more complex structures, including novel heterocyclic systems and potential bioactive molecules. Research into related compounds, such as derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, highlights the potential to create N-acetyl derivatives, methyl esters, and dioxopiperazines, indicating a rich field of potential derivatives for the title compound as well. researchgate.net

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Reductive Amination | Amine, NaBH₃CN | Secondary/Tertiary Amine |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Knoevenagel Condensation | Malonic acid derivative, base | α,β-Unsaturated compound |

| Imine Formation | Primary Amine | Imine (Schiff Base) |

Future Horizons in Interdisciplinary Research

The unique structure of this compound positions it as a valuable building block for interdisciplinary applications.

Medicinal Chemistry : The isoquinoline framework is a core component of numerous alkaloids with potent biological activities, including anticancer and neuroprotective effects. numberanalytics.comrsc.orgnih.gov Derivatives of this compound could be synthesized and screened as potential therapeutic agents, for example, as enzyme inhibitors or microtubule targeting agents. researchgate.netresearchgate.net

Materials Science : Conjugated heterocyclic systems like isoquinoline are of interest for their optical and electrical properties. numberanalytics.com Derivatization of the aldehyde group could be used to tune these properties, leading to novel materials for applications in organic light-emitting diodes (OLEDs), sensors, or flexible electronics. numberanalytics.com

Catalysis : Chiral isoquinoline derivatives have been explored as ligands in asymmetric catalysis. researchgate.net The synthesis of chiral derivatives from this compound could lead to new, efficient catalysts for stereoselective transformations.

Challenges and Opportunities in Isoquinoline Chemistry

Despite significant progress, the field of isoquinoline chemistry faces several challenges that also represent key opportunities for future research.

Challenges:

Scalability and Cost : Many innovative, metal-catalyzed syntheses are difficult and expensive to scale up for industrial production. numberanalytics.comrsc.org

Regioselectivity : Achieving precise control over the substitution pattern on the isoquinoline core remains a significant synthetic hurdle. rsc.org

Structure-Activity Relationship (SAR) : A limited understanding of the relationship between the structure of isoquinoline derivatives and their functional properties makes the rational design of new molecules challenging. numberanalytics.com

Opportunities:

Sustainable Synthesis : There is a major opportunity to develop more environmentally friendly synthetic methods using biocatalysis, renewable feedstocks, or catalyst-free reactions in green solvents. numberanalytics.comrsc.org

Drug Discovery : The use of isoquinoline scaffolds like this compound in combinatorial chemistry and high-throughput screening can accelerate the discovery of new drug leads. nih.gov

Advanced Materials : The systematic derivatization and study of isoquinolines can lead to a new generation of functional organic materials with tailored electronic and photophysical properties. numberanalytics.com

常见问题

Basic: What are the standard synthetic routes for 1-methylisoquinoline-3-carbaldehyde, and how are they optimized for yield?

Answer:

The compound is typically synthesized via Friedländer condensation or Vilsmeier-Haack reactions. For example, modified procedures using phosphorus pentachloride (PCl₅) as a catalyst can enhance electrophilic substitution at the 3-position of the isoquinoline backbone. Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or POCl₃), and stoichiometric ratios of reagents to minimize side products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield optimization requires iterative testing of these parameters .

Advanced: How can researchers address challenges in regioselective functionalization of this compound for structure-activity relationship (SAR) studies?

Answer:

Regioselectivity is influenced by electronic and steric effects. Computational tools (e.g., DFT calculations) predict reactive sites by analyzing frontier molecular orbitals. Experimentally, directing groups (e.g., halogen substituents) can be introduced to guide cross-coupling reactions (e.g., Suzuki-Miyaura). For example, palladium-catalyzed coupling at the 4-position requires precise control of catalyst loading (1–5 mol%) and ligand selection (e.g., XPhos). Challenges like competing side reactions are mitigated by low-temperature conditions and inert atmospheres. Validate outcomes via NMR (²H/¹³C) and LC-MS to confirm regiochemistry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and aldehyde protons (δ ~10.2 ppm).

- FT-IR : Confirm aldehyde C=O stretch (~1680 cm⁻¹) and aromatic C-H stretches.

- UV-Vis : Monitor π→π* transitions (λ ~250–300 nm) for purity assessment.

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.

Cross-validate with melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) for purity >95% .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Contradictions arise from variability in assay conditions (e.g., cell lines, incubation times) or structural impurities. Mitigate by:

Standardizing assays : Use established cell lines (e.g., HEK293 for cytotoxicity) with controlled passage numbers.

Validating compound purity : Ensure >98% purity via orthogonal methods (HPLC, elemental analysis).

Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for confounding variables (e.g., solvent effects).

Replicating key studies : Collaborate with independent labs to verify activity trends .

Basic: What are the known biological targets of this compound, and how are they screened?

Answer:

The compound exhibits activity against kinases (e.g., CDK2) and microbial enzymes (e.g., β-lactamases). Screening involves:

- In vitro assays : Fluorescence-based kinase inhibition assays (IC₅₀ determination).

- Microbial susceptibility testing : Broth microdilution (MIC values against S. aureus or C. albicans).

- Molecular docking : Preliminary virtual screening (AutoDock Vina) to prioritize targets.

Dose-response curves (log[concentration] vs. % inhibition) and positive controls (e.g., staurosporine for kinases) validate results .

Advanced: What strategies are effective in stabilizing this compound during long-term storage?

Answer:

Degradation occurs via oxidation (aldehyde to carboxylic acid) or photolysis. Strategies include:

- Storage : –20°C under argon in amber vials.

- Stabilizers : Add radical scavengers (e.g., BHT, 0.1% w/v) or desiccants (silica gel).

- Periodic monitoring : Use HPLC every 3–6 months to detect degradation products (e.g., 3-carboxylic acid derivative). For labile batches, lyophilization or formulation as a stable salt (e.g., hydrochloride) improves shelf life .

Basic: How are computational methods applied to predict the reactivity of this compound?

Answer:

Density Functional Theory (DFT) calculates electrophilic Fukui indices to identify reactive sites (e.g., aldehyde carbon). Molecular dynamics simulations model solvation effects in polar aprotic solvents. Software like Gaussian or ORCA optimizes ground-state geometries (B3LYP/6-31G* basis set). Pair with experimental validation (e.g., kinetic studies) to refine predictive accuracy .

Advanced: What crystallographic techniques resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines absolute configuration. For poor crystallinity, synchrotron radiation enhances resolution. Twinned crystals are processed using the TwinRotMat algorithm in SHELXT. Charge density analysis (Multipole refinement) maps electron distribution for reactive sites. Pair with solid-state NMR (¹³C CP/MAS) to cross-validate .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Follow GHS Category 2 guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification.

- Spill management : Neutralize with sodium bicarbonate, absorb with vermiculite.

- Waste disposal : Incinerate via licensed hazardous waste facilities. Document LD₅₀ (oral, rat) and ecotoxicity data for regulatory compliance .

Advanced: How can researchers design cross-disciplinary studies to explore novel applications of this compound?

Answer:

Integrate methodologies from:

- Materials Science : Study coordination polymers with transition metals (e.g., Cu²⁺) for catalytic applications.

- Neuroscience : Probe acetylcholine receptor interactions via patch-clamp electrophysiology.

- Environmental Chemistry : Assess photodegradation pathways using LC-QTOF-MS to identify eco-toxic metabolites.

Establish collaborations via shared datasets (e.g., Zenodo repositories) and interdisciplinary workshops .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。